molecular formula C10H13N3 B13173998 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine

2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine

Cat. No.: B13173998
M. Wt: 175.23 g/mol
InChI Key: QEJCOULYEYQBLW-UHFFFAOYSA-N
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Description

2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine is a heterocyclic compound that features a pyrrolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine typically involves the construction of the pyrrolopyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with a pyrrole derivative, which undergoes a series of reactions including alkylation, cyclization, and amination to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines .

Scientific Research Applications

2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific proteins or pathways involved in diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to their active sites. This interaction can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as cell proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethan-1-amine group.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-7-2-3-9-10(13-7)8(4-5-11)6-12-9/h2-3,6,12H,4-5,11H2,1H3

InChI Key

QEJCOULYEYQBLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)NC=C2CCN

Origin of Product

United States

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